2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanone;hydrochloride
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Overview
Description
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanone;hydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanone;hydrochloride typically involves the reaction of 2,9-dihydro-3H-imidazo[1,2-a]benzimidazoles with haloacetates. The reaction can be carried out in various solvents such as acetone, toluene, or DMF, and often requires the use of an excess of the haloester itself . The reaction mixture is usually refluxed for several hours and then cooled to precipitate the product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanone;hydrochloride has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanone;hydrochloride include other imidazo[1,2-a]benzimidazole derivatives such as:
- 2,3-Dihydroimidazo[1,2-a]benzimidazol-9-ylacetonitrile Hydrochloride
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- Imidazo[2,1-b][1,3]thiazoles
These compounds share similar structural features and biological activities but may differ in their specific chemical properties and therapeutic potential. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity .
Properties
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O.ClH/c21-16(13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)19-11-10-18-17(19)20;/h1-9H,10-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQHOIXICIPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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